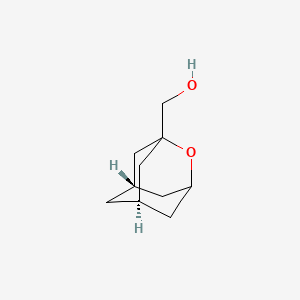

1-Hydroxymethyl-2-oxaadamantane

Description

Contextualization of Adamantane (B196018) and Heteroadamantane Frameworks

Adamantane (C₁₀H₁₆) is a saturated polycyclic hydrocarbon notable for its exceptional stability and rigidity. Its structure can be envisioned as the fusion of three cyclohexane (B81311) rings in perfect, strain-free chair conformations, creating a cage-like molecule with a diamondoid lattice. This unique architecture imparts desirable physicochemical properties, such as high lipophilicity, thermal stability, and conformational rigidity. Consequently, the adamantane skeleton is frequently employed in medicinal chemistry as a robust scaffold to which pharmacophoric groups can be attached, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Heteroadamantanes are derivatives of adamantane in which one or more of the carbon atoms in the cage have been replaced by a heteroatom, such as nitrogen, sulfur, or oxygen. This substitution fundamentally alters the electronic properties, polarity, and hydrogen-bonding capabilities of the scaffold while largely preserving its rigid three-dimensional shape. The introduction of an oxygen atom into the adamantane framework gives rise to the oxaadamantane system, a key structural motif in various areas of chemical research.

Significance of the Oxaadamantane Cage System in Chemical Research

The oxaadamantane cage is not merely a synthetic curiosity; it appears in the structure of several complex natural products. Notable examples include tetrodotoxin, a potent neurotoxin, and chiriquitoxin. nih.gov The presence of this rigid, oxygen-containing core in biologically active molecules underscores its significance as a key pharmacophore.

In synthetic chemistry, the oxaadamantane framework serves as a valuable building block. Its rigid structure allows for precise spatial orientation of functional groups, a critical factor in the design of molecules intended to interact with specific biological targets like enzymes or receptors. nih.gov Furthermore, derivatives of oxaadamantane have been utilized in the synthesis of conformationally rigid crown ethers, which have shown selectivity in binding alkali metal cations. nih.gov The development of synthetic routes to access functionalized oxaadamantanes is therefore an active area of research, as these compounds are considered valuable starting materials for creating more complex, biologically active molecules. nih.gov

Overview of Research Trajectories for 1-Hydroxymethyl-2-oxaadamantane

While the broader class of oxaadamantanes has been the subject of considerable study, specific and detailed research focused exclusively on this compound is limited in publicly available scientific literature. However, based on the known chemistry of its constituent parts—the primary alcohol and the oxaadamantane core—several logical research trajectories can be proposed.

Synthetic Utility: The primary alcohol (-CH₂OH) group at the C1 bridgehead position is a versatile functional handle for a wide range of chemical transformations. Potential research directions would likely involve using this compound as a key intermediate or building block. This could include:

Esterification or Etherification: Reaction of the hydroxyl group to form esters or ethers, thereby modifying the molecule's polarity and steric profile.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid, creating new functional derivatives for further elaboration.

Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate or halide) to enable substitution reactions for the introduction of other functionalities.

Medicinal Chemistry Exploration: By analogy with other adamantane derivatives used in drug discovery, this compound could be investigated as a scaffold. The hydroxymethyl group provides a point of attachment for pharmacophores, while the oxaadamantane core would serve as a lipophilic and rigid support structure. Research in this area would involve synthesizing a library of derivatives and evaluating their biological activity against various targets.

The synthesis of this compound itself would likely proceed through established strategies for constructing the 2-oxaadamantane core. Two primary methods are prevalent: the transannular cyclization of suitably substituted bicyclo[3.3.1]nonane precursors and the oxidative rearrangement of adamantane derivatives. nih.gov For instance, a plausible route could involve the functionalization of a pre-formed 2-oxaadamantane or the cyclization of a bicyclic precursor already containing the necessary hydroxymethyl or a protected equivalent.

Compound Data

General Properties of the Parent Adamantane Scaffold

| Property | Value |

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 270 °C (sublimes) |

| Solubility | Soluble in nonpolar organic solvents, practically insoluble in water |

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-yl]methanol |

InChI |

InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2/t7-,8+,9?,10? |

InChI Key |

CXQHXBRNBRPJRY-BQKDNTBBSA-N |

Isomeric SMILES |

C1[C@@H]2CC3C[C@H]1CC(C2)(O3)CO |

Canonical SMILES |

C1C2CC3CC1CC(C2)(O3)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxymethyl 2 Oxaadamantane and Its Analogues

Pioneering Synthetic Routes to the 2-Oxaadamantane Skeleton

The foundational methods for constructing the 2-oxaadamantane core have paved the way for the synthesis of more complex and functionalized derivatives. These pioneering routes generally involve either the formation of the ether linkage through the cyclization of a pre-existing bicyclic system or the insertion of an oxygen atom into an adamantane (B196018) precursor.

One of the most established strategies for forming the 2-oxaadamantane skeleton is the transannular cyclization of suitably substituted bicyclo[3.3.1]nonane derivatives. nih.gov This approach leverages the spatial proximity of reactive functional groups across the two rings of the bicyclic system to facilitate the formation of the bridging ether bond.

A number of 2-oxaadamantane derivatives have been successfully synthesized through the cyclization of bicyclo[3.3.1]non-2-ene derivatives that possess an endo-oriented substituent at the 7-position. nih.gov Another common method involves the cyclization of intermediates derived from bicyclo[3.3.1]nonane-3,7-dione or 7-methylidenebicyclo[3.3.1]nonan-3-one. nih.gov In some instances, the reaction of 1,3-dihaloadamantanes with fuming nitric acid leads to the in situ formation of a 7-methylidenebicyclo[3.3.1]nonan-3-one intermediate through a Grob fragmentation, which then undergoes transannular cyclization to yield 2-oxaadamantane derivatives. nih.gov

| Bicyclo[3.3.1]nonane Precursor | General Reaction Type | Resulting Structure Type |

|---|---|---|

| Bicyclo[3.3.1]non-2-ene with endo-7-substituent | Intramolecular Cyclization | Substituted 2-Oxaadamantane |

| Bicyclo[3.3.1]nonane-3,7-dione | Cyclization via intermediate formation | 1,3-Disubstituted 2-Oxaadamantane |

| 7-Methylidenebicyclo[3.3.1]nonan-3-one | Transannular Cyclization | Substituted 2-Oxaadamantane |

An alternative and widely used approach to the 2-oxaadamantane skeleton begins with adamantanone or its derivatives. These methods typically involve the insertion of an oxygen atom into the adamantane cage, often leading to a ring-expanded intermediate that subsequently cyclizes.

A classic method involves the Baeyer-Villiger oxidation of adamantanone, which yields a lactone (a cyclic ester). This lactone can then be subjected to a series of reactions, including ring cleavage, functional group manipulation, and finally, recyclization to form the 2-oxaadamantane system. google.com Another notable method starts with 2-methyladamantan-2-ol. Treatment of this tertiary alcohol with reagents like lead tetraacetate and iodine, or trifluoroperacetic acid, can induce an oxidative rearrangement to form the 2-oxaadamantane skeleton. nih.gov

Targeted Synthesis of 1-Hydroxymethyl-2-oxaadamantane

While general routes to the 2-oxaadamantane core are well-documented, the synthesis of specifically functionalized derivatives such as this compound requires more tailored multi-step sequences. These syntheses often rely on the careful introduction of functional groups onto a bicyclic or adamantane precursor prior to the final cyclization.

The synthesis of 1-substituted 2-oxaadamantanes often involves intricate reaction pathways. For instance, a route to 3-(chloromethyl)-2-oxaadamantan-1-ol has been reported starting from 1,3-dichloroadamantane. nih.gov This reaction with fuming nitric acid proceeds through a series of intermediates, including the formation of a nitroxy derivative, Grob fragmentation to a bicyclo[3.3.1]nonane system, and subsequent transannular cyclization. nih.gov This demonstrates the feasibility of introducing a C1-methylene-X group.

The successful synthesis of functionalized 2-oxaadamantanes hinges on the strategic use of key intermediates that contain the necessary functionalities for cyclization and derivatization.

7-Methylidenebicyclo[3.3.1]nonan-3-one is a pivotal intermediate in several synthetic routes. nih.gov It can be generated in situ from adamantane precursors and serves as a versatile platform for introducing substituents that will ultimately reside on the 2-oxaadamantane framework. nih.gov Its exocyclic double bond and ketone functionality allow for a range of chemical transformations prior to or during the cyclization step. nih.gov

Another crucial intermediate is 7-exo-epoxymethylenebicyclo[3.3.1]nonan-3-one . The epoxide and ketone groups in this molecule are strategically positioned to allow for ring-opening and cyclization reactions that can lead to the formation of highly functionalized 2-oxaadamantane derivatives, including those with hydroxymethyl substituents.

| Key Intermediate | Starting Material Example | Role in Synthesis | Resulting Functional Group |

|---|---|---|---|

| 7-Methylidenebicyclo[3.3.1]nonan-3-one | 1,3-Dichloroadamantane | Undergoes transannular cyclization after further functionalization. nih.gov | -CH₂Cl at C3, -OH at C1 nih.gov |

| 7-exo-epoxymethylenebicyclo[3.3.1]nonan-3-one | (Not specified in results) | Precursor for addition reactions and subsequent cyclization. | -CH₂OH at C1 and C3 |

Advanced Synthetic Protocols for 2-Oxaadamantane Derivatization

Recent advancements in synthetic chemistry have enabled the development of novel protocols for the derivatization of the 2-oxaadamantane skeleton, leading to previously inaccessible compounds. One such advanced method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. nih.gov This reaction is notable for its complexity, proceeding through intermediate nitroxy derivatives that undergo skeletal transformations, including Grob fragmentation and transannular cyclizations. nih.gov This one-pot reaction can lead to a mixture of novel, poly-functionalized 2-oxaadamantane derivatives, showcasing a departure from more traditional, linear synthetic sequences. nih.gov The products of such reactions can serve as valuable starting materials for the synthesis of more complex molecules with potential biological activity. nih.gov

Transannular Cyclization Reactions

Transannular cyclization is a powerful strategy for the construction of the 2-oxaadamantane skeleton. nih.gov This approach typically involves the cyclization of suitably substituted bicyclo[3.3.1]nonane precursors. nih.gov These bicyclic systems, containing endo-oriented functional groups, can undergo intramolecular ring closure to form the characteristic cage structure of oxaadamantane. nih.gov

One common method involves the use of bicyclo[3.3.1]non-2-ene derivatives with a substituent at the 7-position that can participate in the cyclization. nih.gov Another key approach utilizes bicyclo[3.3.1]nonane-3,7-dione and 7-methylidenebicyclo[3.3.1]nonan-3-one as starting materials. nih.gov The reactions proceed through the formation of intermediate endo-functionalized bicyclo[3.3.1]nonane derivatives, which then cyclize across the ring system. nih.gov This methodology has been successfully employed to synthesize a variety of 1-substituted and 1,3-disubstituted 2-oxaadamantanes. nih.gov

| Starting Material | Key Reagents/Conditions | Product(s) | Reference |

| Bicyclo[3.3.1]non-2-ene derivatives with endo-7-substituent | Various cyclization promoters | 2-Oxaadamantane derivatives | nih.gov |

| Bicyclo[3.3.1]nonane-3,7-dione | Not specified | 2-Oxaadamantane derivatives | nih.gov |

| 7-Methylidenebicyclo[3.3.1]nonan-3-one | Not specified | 2-Oxaadamantane derivatives | nih.gov |

Nitrolysis-Induced Rearrangements

Nitrolysis-induced rearrangements offer another pathway to the 2-oxaadamantane framework. This method often involves the reaction of adamantane derivatives with fuming nitric acid, leading to skeletal transformations. For instance, the reaction of 1,3-dichloroadamantanes with fuming nitric acid results in a mixture of 2-oxaadamantane derivatives. nih.gov

The proposed mechanism involves the initial formation of nitroxy derivatives, which then undergo a series of transformations, including Grob fragmentation and transannular cyclizations, to yield the final 2-oxaadamantane products. nih.gov The reaction conditions, such as temperature and reaction time, can influence the product distribution. For example, prolonged reaction times or elevated temperatures can favor the formation of further chlorinated byproducts. nih.gov

A convenient method for the synthesis of (3-hydroxyadamantan-1-yl)methanols has been developed based on the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of the intermediate nitric acid esters. researchgate.net This process can sometimes be accompanied by oxidation, leading to the formation of substituted adamantane-1-carboxylic acids. researchgate.net

| Starting Material | Reagents | Key Intermediates | Product(s) | Reference |

| 1,3-Dichloroadamantanes | Fuming nitric acid | Nitroxy derivatives | Mixture of 2-oxaadamantane derivatives | nih.gov |

| Adamantan-1-ylmethanols | Fuming nitric acid, then a reducing agent (e.g., hydrazine (B178648) hydrate) | Nitric acid esters | (3-Hydroxyadamantan-1-yl)methanols | researchgate.net |

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent a versatile approach for introducing the hydroxymethyl group or modifying the 2-oxaadamantane core. organic-chemistry.orgpressbooks.pubresearchgate.net These reactions involve the displacement of a leaving group on the adamantane or oxaadamantane framework by a nucleophile. organic-chemistry.org The choice of nucleophile, substrate, and reaction conditions is crucial for achieving the desired transformation.

The discovery of nucleophilic substitution dates back to the work of Paul Walden in 1896, who observed the interconversion of enantiomeric malic acids through a series of substitution reactions. pressbooks.pub These reactions can proceed through different mechanisms, such as SN1 or SN2, which dictate the stereochemical outcome of the reaction. organic-chemistry.org In the context of adamantane chemistry, these reactions are pivotal for introducing functional groups.

For example, a novel nucleophilic substitution reaction at the 1-position of the indole (B1671886) nucleus was discovered when 1-hydroxytryptamine and -tryptophan derivatives were reacted with indoles in formic acid, yielding 1-(indol-3-yl)indoles. researchgate.net While not directly on an adamantane core, this illustrates the principle of nucleophilic substitution at a sterically hindered position. The reaction conditions and the nature of the nucleophile and substrate play a critical role in determining the selectivity and yield of the substitution. rsc.org

| Substrate | Nucleophile | Product | Reference |

| Alkyl halide with a leaving group | Hydroxide ion (HO⁻) | Alcohol | pressbooks.pub |

| 1-Hydroxytryptamine/tryptophan derivatives | Indoles | 1-(Indol-3-yl)indoles | researchgate.net |

| Pentafluoropyridine | Hydroxybenzaldehydes | (Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

Grignard Reagent Mediated Functionalization

Grignard reagents are highly valuable in organic synthesis for the formation of carbon-carbon bonds. acechemistry.co.ukyoutube.com They are prepared by reacting an alkyl or aryl halide with magnesium metal in a dry ether solvent. acechemistry.co.ukresearchgate.net These organomagnesium halides (R-MgX) are potent nucleophiles and can react with a variety of electrophiles, including carbonyl compounds. acechemistry.co.ukyoutube.comyoutube.com

In the context of synthesizing this compound analogues, a Grignard reagent can be used to introduce a hydroxymethyl group. This typically involves the reaction of a Grignard reagent with an appropriate electrophile, such as formaldehyde (B43269) or a related carbonyl compound. acechemistry.co.ukyoutube.com The reaction of a Grignard reagent with formaldehyde leads to the formation of a primary alcohol after an acidic workup. acechemistry.co.uk

For instance, the reaction of an adamantyl Grignard reagent with formaldehyde would yield the corresponding adamantylmethanol. This approach allows for the direct introduction of the -CH₂OH group onto the adamantane scaffold, which can then be further manipulated or may already be part of a precursor to the 2-oxaadamantane system. The reaction is typically carried out in an anhydrous ether solvent and requires careful control of the reaction conditions due to the high reactivity of Grignard reagents. researchgate.netorgsyn.org

| Grignard Reagent | Electrophile | Product Type | Reference |

| Alkyl/Aryl Magnesium Halide | Formaldehyde | Primary Alcohol | acechemistry.co.ukyoutube.com |

| Alkyl/Aryl Magnesium Halide | Other Aldehydes | Secondary Alcohol | acechemistry.co.ukyoutube.com |

| Alkyl/Aryl Magnesium Halide | Ketones | Tertiary Alcohol | acechemistry.co.ukyoutube.com |

| Alkyl/Aryl Magnesium Halide | Carbon Dioxide | Carboxylic Acid | acechemistry.co.uk |

Mechanistic Investigations of 2 Oxaadamantane Formation and Reactivity

Elucidation of Reaction Mechanisms in Cage Construction

The formation of the 2-oxaadamantane skeleton is not a trivial process and often involves complex, multi-step reaction sequences. A primary and powerful strategy for constructing this caged system is through the transannular cyclization of functionalized bicyclo[3.3.1]nonane precursors. nih.govcore.ac.uk This approach leverages the spatial proximity of reactive groups held in specific conformations by the bicyclic framework.

One extensively studied method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which leads to a variety of 2-oxaadamantane derivatives. nih.gov The mechanism of this transformation is intricate and proceeds through several key stages. Initially, the adamantane (B196018) derivative reacts with nitric acid to form an intermediate nitroxy derivative. nih.gov This is followed by a crucial skeletal rearrangement known as a Grob fragmentation. nih.govwpmucdn.comwikipedia.org

The Grob fragmentation is a heterolytic process that involves the cleavage of a carbon-carbon bond, leading to the formation of a new pi-bond and the expulsion of a leaving group. wikipedia.orgnumberanalytics.com In the context of 2-oxaadamantane synthesis from adamantane precursors, the fragmentation of the adamantane cage leads to the formation of a bicyclo[3.3.1]nonane intermediate. nih.gov This intermediate, often a ketone or an enol, then undergoes a transannular cyclization, where an oxygen-containing functional group attacks a carbocation or an electrophilic center on the opposite ring, thereby closing the final ring and forming the 2-oxaadamantane core. nih.gov

For instance, the reaction of a 1,3-dichloro-substituted adamantane with fuming nitric acid is proposed to proceed via the formation of a carbocation, which then undergoes a Grob-type fragmentation to yield a 7-methylidenebicyclo[3.3.1]nonan-3-one intermediate. nih.gov Subsequent reaction with nitric acid and transannular cyclization ultimately furnishes the 2-oxaadamantane product. nih.gov The formation of a hydroxymethyl group at the 1-position can be envisaged through modifications of the starting materials or subsequent functional group transformations.

Another key strategy for the construction of the 2-oxaadamantane framework involves the acid-catalyzed cyclization of endo,endo-3,7-bicyclo[3.3.1]nonanediol. core.ac.uk The proximity and orientation of the two hydroxyl groups in the chair-chair conformation of the bicyclic system facilitate the intramolecular etherification to form the oxa-bridge.

The table below summarizes key reaction parameters from a study on the synthesis of 2-oxaadamantane derivatives, illustrating the product distribution under specific conditions.

| Entry | Reactant | Reagent | Time (h) | Temperature (°C) | Product(s) | Yield (%) |

| 1 | 1,3-Dichloro-5,7-dimethyladamantane | Fuming HNO₃ | 3 | Room Temp | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-2-oxaadamantan-1-ol | 66.1 |

| 2 | 1,3-Dichloro-5,7-dimethyladamantane | Fuming HNO₃ | 3 | Room Temp | 4,4-Dichloro-3,5-dimethyl-2-oxaadamantan-1-ol | 32.6 |

| 3 | 1,3-Dichloro-5,7-dimethyladamantane | Fuming HNO₃ | 3 | Room Temp | 4,4,6-Trichloro-3,5-dimethyl-2-oxaadamantan-1-ol | 1.3 |

Data adapted from a study on the synthesis of 2-oxaadamantane derivatives. The specific compound 1-hydroxymethyl-2-oxaadamantane was not the direct product in this study, but the formation of a related hydroxymethyl-containing oxaadamantane illustrates the feasibility of the general synthetic strategy. nih.gov

Study of Skeletal Rearrangements within the Oxaadamantane System

Skeletal rearrangements are fundamental to the synthesis of the 2-oxaadamantane core, particularly when starting from adamantane precursors. The Grob fragmentation is a prime example of such a rearrangement. nih.govwpmucdn.comwikipedia.orgnumberanalytics.com This reaction is highly dependent on the stereochemical arrangement of the fragmenting bonds. For the reaction to proceed efficiently in a concerted manner, the carbon-carbon bond being cleaved and the bond to the leaving group must be anti-periplanar. libretexts.org This geometric constraint is often met in rigid bicyclic and polycyclic systems.

In the synthesis of 2-oxaadamantanes, the adamantane cage provides the rigid framework necessary for a stereoelectronically favorable Grob fragmentation. The fragmentation breaks one of the rings of the adamantane system, leading to a less strained bicyclo[3.3.1]nonane derivative, which is then poised for the subsequent transannular cyclization. nih.gov

Beyond the initial cage-opening fragmentation, other skeletal reorganizations can occur. For example, under strongly acidic conditions, rearrangements involving carbocationic intermediates can lead to the formation of more stable isomers or unexpected products. ucla.edu The specific nature of these rearrangements is influenced by the substitution pattern on the oxaadamantane skeleton.

Analysis of Reactive Intermediates

The formation of this compound and its derivatives proceeds through a series of highly reactive intermediates. The existence of these transient species is often inferred from the final product structures and by trapping experiments. core.ac.uk

Carbocations are central reactive intermediates in many of the synthetic routes to 2-oxaadamantanes. nih.govucla.edu They are typically generated by the protonation of a hydroxyl group followed by the loss of water, or by the reaction of an alkene with an electrophile. In the context of the reaction of dichloroadamantanes with nitric acid, a carbocation is formed which initiates the Grob fragmentation. nih.gov The stability of these carbocations, which are often tertiary or stabilized by resonance, dictates the course of subsequent rearrangements and cyclization reactions.

Nitroxy derivatives have been identified as key intermediates in the synthesis of 2-oxaadamantanes from adamantanes using nitric acid. nih.gov These species are formed by the reaction of the adamantane with nitric acid and are the direct precursors to the Grob fragmentation. Their presence can be detected spectroscopically if the reaction is monitored at early stages. nih.gov

Enols or enolates can also act as reactive intermediates, particularly when the bicyclo[3.3.1]nonane intermediate is a ketone. nih.gov These species can be involved in the transannular cyclization step, where the enol oxygen attacks an electrophilic center.

The following table provides examples of reactive intermediates and the spectroscopic evidence for their existence in the synthesis of related 2-oxaadamantane systems.

| Reactive Intermediate | Precursor | Method of Generation | Spectroscopic Evidence/Trapping | Reference |

| Carbocation | Adamantane derivative | Fuming HNO₃ | Inferred from Grob fragmentation products | nih.gov |

| Nitroxy derivative | 1,3-Dichloro-5,7-dimethyladamantane | Fuming HNO₃ | ¹H and ¹³C NMR spectroscopy | nih.gov |

| Bicyclo[3.3.1]nonane-dione | Cyclooctanone derivative | Intramolecular condensation | Isolated and characterized | rsc.org |

By understanding the nature and reactivity of these intermediates, chemists can better control the outcome of the complex reaction sequences that lead to the formation of the this compound scaffold.

Structural Elucidation and Conformational Analysis of 1 Hydroxymethyl 2 Oxaadamantane Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The unambiguous determination of the complex, caged structure of 2-oxaadamantane derivatives relies on a combination of powerful spectroscopic methods. One-dimensional NMR provides initial insights, but two-dimensional techniques and X-ray diffraction are indispensable for definitive structural assignment.

Two-dimensional NMR spectroscopy is a cornerstone for elucidating the complex spin systems and through-bond connectivities within oxaadamantane derivatives. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for mapping the intricate framework.

HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C environments. For instance, in a substituted 2-oxaadamantane, the HSQC spectrum would clearly link the protons of the hydroxymethyl group to its carbon signal. nih.gov

HMBC experiments are crucial for piecing together the molecular skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. In the case of a 3-chloromethyl-substituted 2-oxaadamantan-1-ol derivative, HMBC correlations were observed between the protons of the chloromethyl group and the quaternary carbon C1 (bearing the hydroxyl group), as well as the bridgehead carbons C4 and C10. nih.gov These correlations are vital for confirming the relative positions of substituents on the rigid cage. The absence of certain expected correlations can also be structurally informative; for example, the lack of an HMBC correlation between a proton at C4 and the bridgehead C1 can definitively establish the substitution pattern. nih.gov

Table 1: Representative 2D NMR Correlations for a Substituted 2-Oxaadamantane Derivative

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Structural Implication |

|---|---|---|

| Methylene (B1212753) protons of -CH₂Cl | C3, C4, C10 | Confirms the attachment of the chloromethyl group at the C3 position. nih.gov |

| Proton at C4 | C3 | Establishes the connectivity between cage carbons. nih.gov |

While NMR provides data on structure in solution, single-crystal X-ray diffraction (XRD) offers the most definitive and precise picture of the molecular structure in the solid state. researchgate.net This technique determines the spatial coordinates of each atom, providing exact bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional geometry. nih.gov

For a derivative, 3-chloromethyl-5,7-dimethyl-2-oxaadamantan-1-ol, X-ray analysis provided unambiguous proof of its structure. nih.gov The analysis reveals the precise arrangement of the oxaadamantane cage and the orientation of its substituents. Such studies confirm the connectivity established by NMR and provide invaluable data on the conformational state of the molecule within the crystal lattice. nih.govresearchgate.net The data generated from XRD includes the crystal system, space group, and unit cell dimensions, which describe the macroscopic ordering of the molecules. nih.gov

Table 2: Illustrative Crystallographic Data for a 2-Oxaadamantane Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Comment | Data provides the fundamental symmetry and repeating unit of the crystal. | |

Conformational Preferences and Molecular Rigidity

The adamantane (B196018) cage is renowned for its high symmetry and conformational rigidity, properties that are largely retained in its heterocyclic derivatives. nih.gov

The 2-oxaadamantane core is built upon a bicyclo[3.3.1]nonane framework. nih.gov This system typically adopts a dual chair-chair conformation to minimize steric strain. The introduction of the oxygen atom at position 2 does not fundamentally alter this preference for a rigid, low-energy conformation. This inherent rigidity is a defining characteristic, making the oxaadamantane scaffold a valuable building block in supramolecular chemistry and drug design where a well-defined and predictable geometry is essential. nih.govnih.gov The stability and low molecular strain are key features of this cage structure. nih.gov

While the core oxaadamantane cage is rigid, the introduction of substituents can cause minor localized distortions in bond angles and lengths to accommodate steric demands. nih.govnih.gov For example, the presence of a hydroxymethyl group at the C1 bridgehead position and other substituents at adjacent positions will influence the local electronic environment and may introduce subtle changes to the geometry compared to the unsubstituted parent molecule.

In one studied derivative, the methylene protons of a chloromethyl group at C3 were observed as two distinct doublets in the ¹H NMR spectrum, indicating they are diastereotopic. nih.gov This magnetic inequivalence arises because the rigid, chiral cage structure provides a different environment for each proton, a direct consequence of the substituent's interaction with the fixed molecular geometry. The influence of various functional groups on the properties of a molecular system is a fundamental concept in organic chemistry, with effects transmitted through both the molecular framework (resonance) and through space (field/inductive effects). nih.govresearchgate.net

Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. For 1-hydroxymethyl-2-oxaadamantane derivatives, the hydroxyl group is a key functional group capable of forming strong hydrogen bonds. These interactions play a critical role in directing the assembly of molecules into a stable, three-dimensional lattice. researchgate.net

Hydrogen Bonding Networks in Crystalline this compound Derivatives

The arrangement of molecules in a crystal lattice is a direct consequence of the intermolecular forces at play. In the case of this compound derivatives, hydrogen bonding is a dominant directive force, orchestrating the assembly of individual molecules into well-defined, three-dimensional structures. The study of these networks through single-crystal X-ray diffraction provides invaluable data on the precise geometry and connectivity of these interactions.

A noteworthy example is the crystalline structure of 1,3-bis(hydroxymethyl)-2-oxaadamantane . scispace.com In this derivative, the presence of two hydroxymethyl groups amplifies the potential for hydrogen bonding. X-ray analysis reveals a complex arrangement where two independent molecules constitute the asymmetric unit. scispace.com These molecules, while conformationally similar due to the rigid oxaadamantane cage, exhibit subtle differences in the orientation of their hydroxyl hydrogen atoms. scispace.com This subtle variation gives rise to a remarkable supramolecular assembly: a tetramer formed through a network of hydrogen bonds. scispace.com

Interestingly, the analysis of 1,3-bis(hydroxymethyl)-2-oxaadamantane also highlights the dynamic nature of these interactions. One of the hydroxyl oxygen atoms is disordered and is modeled over two sites. scispace.com Furthermore, the hydrogen atoms of the hydroxyl groups on other positions were also found to be disordered over two sites. scispace.com This disorder is indicative of a dynamic process where the roles of hydrogen bond donors and acceptors can be interchanged within the crystal lattice, leading to the formation of an identical tetrameric structure but with reversed hydrogen bond roles. scispace.com

The crystallographic data for 1,3-bis(hydroxymethyl)-2-oxaadamantane provides a quantitative glimpse into its solid-state structure:

| Compound | Formula | Crystal System | Space Group | Key Hydrogen Bonding Motif |

| 1,3-bis(hydroxymethyl)-2-oxaadamantane | C₁₁H₁₈O₃ | Triclinic | P1 | Tetramer formation via intermolecular hydrogen bonds scispace.com |

Applications of 1 Hydroxymethyl 2 Oxaadamantane in Advanced Chemical Synthesis

Precursors in the Synthesis of Macrocyclic Host Systems

The conformational rigidity of the oxaadamantane skeleton is a highly desirable feature in the design of macrocyclic host molecules, where a well-defined cavity is crucial for selective guest binding. nih.gov 1-Hydroxymethyl-2-oxaadamantane serves as a key precursor for introducing this rigidity into otherwise flexible macrocycles like crown ethers and cryptands.

Crown ethers are macrocyclic polyethers known for their ability to selectively complex metal and organic cations. jetir.org Incorporating the rigid 2-oxaadamantane unit into a crown ether framework reduces the conformational flexibility of the macrocycle, leading to enhanced pre-organization for guest binding. This results in host molecules with potentially higher selectivity compared to their non-annulated analogues. nih.gov

Researchers have successfully synthesized various oxaadamantane-annulated crown ethers. nih.govresearchgate.net The general synthetic strategy involves the Williamson ether synthesis, where a diol, such as that derived from this compound, is reacted with an appropriate oligoethylene glycol ditosylate or dihalide under basic conditions. The oxaadamantane unit acts as a rigid spacer, defining the geometry of the resulting macrocycle. For example, adamantano researchgate.netacs.org-16-crown-5 and adamantano researchgate.netacs.org-19-crown-6 have been prepared and their ability to extract alkali metal picrates has been demonstrated, showing significant complexation with potassium (K⁺) and rubidium (Rb⁺) ions. researchgate.net These conformationally rigid crown ethers have been shown to bind alkali metal cations with a selectivity comparable to well-known hosts like 15-crown-5 (B104581) and 18-crown-6. nih.gov

Table 1: Examples of Adamantane-Annulated Crown Ethers and Their Properties

| Crown Ether Derivative | Annulated Cage | Ring Size | Key Finding | Reference(s) |

| Adamantano researchgate.netacs.org-16-crown-5 | Adamantane (B196018) | 16-Crown-5 | Effective alkali metal picrate (B76445) extractant. | researchgate.net |

| Adamantano researchgate.netacs.org-19-crown-6 | Adamantane | 19-Crown-6 | Showed significant complexation with K⁺ and Rb⁺. | researchgate.net |

| Diaza-18-crown-6 Adamantane Derivatives | Adamantane | 18-Crown-6 | Exhibit antiproliferative and cytotoxic activity. | google.com |

Cryptands are three-dimensional, bicyclic or polycyclic macrocycles that form highly stable and selective inclusion complexes with a wide range of cations. mdpi.comdu.ac.in Their synthesis typically involves the stepwise or one-pot reaction of a diamino crown ether (a corand) with a diacyl chloride or dihalide to form the third bridge, creating the characteristic cage structure. du.ac.inpsu.edu

While direct synthesis of a cryptand from this compound has not been extensively reported, its structure is ideally suited for creating a rigid bridge within a cryptand framework. A derivative, such as a bis(halomethyl)-2-oxaadamantane, could be reacted with a diamino-oligoethylene glycol chain to construct a macrobicyclic system. The rigidity of the oxaadamantane unit would enforce a specific geometry on the cryptand cavity, potentially leading to hosts with unique size and shape selectivity. The stability of complexes formed by cryptands is often significantly higher than their monocyclic crown ether analogues, an effect known as the "cryptate effect," which arises from the three-dimensional encapsulation of the guest ion. du.ac.in For instance, the cavity size of the classic [2.2.2]cryptand is an excellent match for the potassium cation. mdpi.comresearchgate.net

Building Blocks for Complex Polycyclic Cage Structures

The term "cage compounds" refers to polycyclic molecules with a three-dimensional, cage-like structure. The 2-oxaadamantane framework is itself a fundamental cage structure. nih.gov The hydroxymethyl group at the C1 bridgehead position of this compound provides a crucial reactive site for covalently linking this cage to other molecular fragments, enabling the construction of more elaborate and complex polycyclic systems.

The synthesis of 2-oxaadamantane derivatives can be achieved through several routes, including the transannular cyclization of bicyclo[3.3.1]nonane precursors. nih.gov Once formed, these derivatives serve as robust building blocks. Their utility lies in their predictable, rigid geometry, which allows chemists to design and construct highly complex molecules with precise control over the spatial arrangement of functional groups. nih.gov These resulting complex cages are valuable in fields ranging from medicinal chemistry, where the adamantane cage is a well-known lipophilic moiety, to materials science.

Development of Novel Materials and Specialty Chemicals

The unique combination of rigidity, lipophilicity, and defined three-dimensional structure makes the oxaadamantane core an attractive scaffold for the development of new functional materials and specialty chemicals.

High-energy density materials (HEDMs) are compounds that store a large amount of chemical energy, which can be released rapidly. acs.org Cage-like hydrocarbons are of significant interest in this field because their inherent ring strain can contribute to a higher heat of formation, and their compact structures can lead to high crystal densities, both of which are desirable properties for energetic materials.

Research has pointed to polynitro derivatives of 2-oxaadamantane as potential heat-resistant explosives. researchgate.net The introduction of multiple nitro (–NO₂) or nitrate (B79036) ester (–ONO₂) groups onto the rigid oxaadamantane scaffold can produce compounds with a high oxygen balance and density. A recent study highlighted a specific derivative, 2-Oxaadamantane-4,8,9,10-tetrayl tetranitrate, as a novel oxa-type cage-like energetic compound. researchgate.net The synthesis of such compounds typically involves the nitration of the corresponding polyol precursor, which could be derived from this compound through further hydroxylation steps. The stability of the cage structure can impart better thermal stability to the energetic material compared to linear explosives. researchgate.net

Table 2: Properties of Representative Energetic Functional Groups

| Functional Group | Formula | Contribution to Material |

| Nitro | –NO₂ | Increases explosive power and oxygen balance. |

| Nitrate Ester | –ONO₂ | High energy content, often improves density. |

| Azido | –N₃ | High nitrogen content, positive heat of formation. |

A molecular scaffold is a core structure to which various functional fragments can be appended. The 2-oxaadamantane unit serves as an excellent rigid scaffold due to its well-defined and sterically demanding three-dimensional shape. The hydroxymethyl group on this compound acts as a convenient attachment point for building more complex functional molecules.

By attaching chromophores, polymers, or biologically active moieties to the oxaadamantane core, new materials with specific, tailored functions can be designed. The cage acts as a rigid spacer, preventing unwanted interactions between the attached functional groups and holding them in a fixed spatial orientation. This principle is widely used in supramolecular chemistry and medicinal chemistry. For example, adamantane derivatives are used to confer lipophilicity on drug candidates, aiding their transport across cell membranes. google.com The oxaadamantane scaffold offers similar advantages, with the added feature of the ether linkage potentially modifying its polarity and biological interactions.

Future Research Directions and Unexplored Potential

Emerging Synthetic Methodologies

The construction of the 2-oxaadamantane skeleton has traditionally relied on two main strategies: the transannular cyclization of bicyclo[3.3.1]nonane derivatives and the oxidative transformation of other polycyclic cage structures. nih.gov A number of 1-substituted and 1,3-disubstituted 2-oxaadamantanes have been synthesized using methods involving the cyclization of intermediately formed endo-functionalized bicyclo[3.3.1]nonane derivatives. nih.gov

A more recent and notable development involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which proceeds through skeletal rearrangements, including Grob fragmentation and transannular cyclizations, to yield various 2-oxaadamantane derivatives. nih.govresearchgate.net This method has been used to prepare compounds like 3-chloromethyl-1-hydroxy-5,7-dimethyl-2-oxaadamantane, showcasing a pathway to functionalized oxaadamantanes. nih.gov While a direct synthesis for 1-Hydroxymethyl-2-oxaadamantane using this specific emerging method has not been detailed, the protocol's tolerance for generating hydroxyl and chloromethyl functionalities on the cage suggests its potential adaptability.

Future synthetic explorations could focus on greener and more efficient methodologies. The application of photocatalysis, biocatalysis, or electro-organic chemistry, which are gaining traction for complex molecule synthesis, remains an untapped area for this class of compounds. These modern techniques could offer novel pathways with improved selectivity and milder reaction conditions, potentially providing more direct routes to this compound and its derivatives. Electrophilically-catalyzed reactions of precursors like 4-protoadamantanone have also provided access to a variety of 1,2-disubstituted adamantanes and could be a fruitful avenue for further investigation. researchgate.net

Advanced Spectroscopic and Structural Techniques

The definitive structural elucidation of complex cage molecules like this compound relies on a suite of advanced spectroscopic and analytical methods. While specific data for the title compound is not widely published, the characterization of closely related derivatives provides a clear roadmap for future studies.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for assigning the complex proton (¹H) and carbon (¹³C) signals inherent to the adamantane (B196018) framework. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously determining the connectivity within the molecule. For instance, in the analysis of 3-chloromethyl-1-hydroxy-5,7-dimethyl-2-oxaadamantane, HMBC was used to establish correlations between the chloromethyl protons and key carbon atoms of the cage, confirming the structure. nih.gov Similar detailed 2D NMR studies would be essential for verifying the structure of this compound.

Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for Substituted 2-Oxaadamantanes

| Compound | Functional Group | Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-Chloro-3-chloromethyl-2-oxaadamantan-1-ol | C-OH | C¹ | 94.8 | nih.gov |

| -CH₂Cl | C³ᵃ | 45.4 (approx.) | nih.gov | |

| -CHCl- | C⁴ | 60.5 | nih.gov | |

| 1-Adamantanemethanol | -CH₂OH | CH₂ | 3.193 | chemicalbook.com |

| Cage CH | - | 1.98 | chemicalbook.com | |

| Cage CH | - | 1.69 | chemicalbook.com | |

| Cage CH₂ | - | 1.51 | chemicalbook.com |

Note: This table is interactive and presents data from related compounds to infer expected values for this compound.

Single-crystal X-ray diffraction provides the ultimate proof of structure, offering precise bond lengths, bond angles, and conformational details. This technique was used to unambiguously confirm the molecular structure of a 3-chloromethyl-2-oxaadamantane derivative, revealing the exact spatial arrangement of the atoms. nih.gov Obtaining a suitable crystal of this compound for X-ray analysis would be a critical goal to definitively establish its three-dimensional architecture. Mass spectrometry is another key tool, used to confirm the molecular weight of these derivatives. nih.gov

Computational Chemistry for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding future synthetic efforts and material design. nih.govlongdom.orgnih.gov DFT calculations can be employed to optimize molecular geometries, predict spectroscopic signatures (NMR, IR), and determine electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. longdom.orgnih.gov

For adamantane derivatives, DFT has been used to calculate properties relevant to high-energy-density fuels, such as enthalpy of formation and net heat of combustion. doi.org Similar calculations for this compound could predict its energetic properties. Furthermore, computational methods are invaluable for studying reaction mechanisms. For example, DFT calculations have elucidated the C-H oxidation reactivity of iron complexes, a process relevant to functionalizing inert C-H bonds like those in the adamantane cage. nih.govrsc.org

Applying these computational approaches to this compound could provide insights into:

Reaction Energetics: Calculating the transition states and reaction energies for potential synthetic routes to optimize conditions and predict outcomes.

Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Supramolecular Interactions: Modeling how the molecule might interact with other molecules or surfaces, which is key for designing materials with specific recognition properties. nih.gov

Stability Analysis: Assessing the thermodynamic and kinetic stability of the molecule and its potential derivatives. nih.gov

These computational studies would facilitate a more rational, hypothesis-driven approach to exploring the chemistry of this compound.

Novel Applications in Non-Biological Fields

While adamantane derivatives are heavily explored in medicinal chemistry, the unique structural features of this compound make it an attractive candidate for various non-biological applications. researchgate.net Its rigid cage structure provides a robust, predictable scaffold, and the hydroxymethyl group serves as a versatile chemical handle for further functionalization.

Potential non-biological applications include:

Materials Science: The adamantane unit is known to impart desirable properties like thermal stability and rigidity to polymers. This compound could be used as a monomer or a cross-linking agent to create novel polymers with high glass transition temperatures and enhanced mechanical strength. Its incorporation into polyesters, polyurethanes, or epoxy resins could be explored.

Supramolecular Chemistry: The adamantane cage is a classic guest moiety in host-guest chemistry, frequently used with hosts like cyclodextrins and cucurbit[n]urils. nih.gov The 2-oxaadamantane framework could be used to build conformationally rigid crown ethers or other macrocycles, potentially leading to new selective ionophores or molecular sensors. nih.gov

High-Energy Materials: Certain polynitro derivatives of 2-oxaadamantane have been proposed as potential heat-resistant explosives. researchgate.net While this direction requires stringent safety considerations, the energetic potential of nitrated or otherwise functionalized derivatives of the this compound scaffold remains an area for theoretical and experimental investigation. researchgate.net

Molecular Probes: The rigid framework can be functionalized with chromophores or fluorophores to create molecular probes for studying various chemical environments, leveraging the stability of the cage structure.

Exploring these non-biological avenues would significantly broaden the utility of this fascinating heterocyclic compound, moving beyond its traditional association with life sciences.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Hydroxymethyl-2-oxaadamantane with high purity?

- Methodological Answer : Synthesis of adamantane derivatives typically involves cage-structure formation via Diels-Alder reactions or catalytic hydrogenation of bicyclic precursors. For this compound, hydroxylation and oxygen insertion steps require precise temperature control (e.g., -20°C to prevent side reactions) and catalysts like boron trifluoride etherate. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol or ethanol) is critical to achieve ≥98% purity, as seen in similar adamantane derivatives .

- Data Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify hydroxyl and oxa-adamantane functional groups. Cross-reference with FT-IR for hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) peaks .

Q. How does the solubility profile of this compound impact experimental design in aqueous versus organic systems?

- Methodological Answer : Adamantane derivatives are typically hydrophobic due to their rigid cage structure. Solubility tests in water, DMSO, methanol, and chloroform should precede kinetic or thermodynamic studies. For aqueous solubility enhancement, use co-solvents (e.g., 10% DMSO in PBS) or micellar systems (Tween-80). In organic phases, optimize reaction conditions using anhydrous solvents to prevent hydroxyl group deprotonation .

- Data Contradiction : Conflicting solubility reports for similar compounds (e.g., 5-Hydroxyadamantan-2-one in DMSO vs. methanol) suggest batch-specific variability due to crystallinity differences. Address this via controlled recrystallization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, adamantane derivatives are generally classified as irritants. Use PPE (nitrile gloves, sealed goggles) and work in a fume hood. Store at -20°C in airtight containers to prevent hygroscopic degradation. Dispose via incineration or approved chemical waste streams .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states and degradation pathways. Compare with experimental stability data (e.g., HPLC tracking of degradation products at pH 2–12). Discrepancies between predicted and observed degradation rates may arise from solvent effects or unaccounted intermediates, necessitating hybrid QM/MM simulations .

- Case Study : For 5-Hydroxyadamantan-2-one, DFT correctly predicted acid-catalyzed ring-opening but underestimated base-mediated hydrolysis, highlighting the need for empirical validation .

Q. What advanced spectroscopic techniques are suitable for analyzing structural isomers or impurities in this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isomers via exact mass differences. For stereochemical analysis, apply X-ray crystallography or NOESY NMR to resolve spatial arrangements. Impurity profiling via LC-MS/MS with electrospray ionization (ESI) can detect trace byproducts (e.g., adamantane ring fragments) .

- Data Contradiction : Conflicting NMR assignments for hydroxyl groups in adamantane derivatives (e.g., Fluorexetamine vs. DMXE) require deuterium exchange experiments to confirm labile protons .

Q. How do steric and electronic effects of the hydroxymethyl group influence the reactivity of this compound in catalytic systems?

- Methodological Answer : Conduct comparative kinetic studies with 2-oxaadamantane (lacking hydroxymethyl) to isolate steric/electronic contributions. Use Hammett plots or Fukui function analysis to quantify substituent effects. For catalytic hydrogenation, compare Pd/C vs. Raney Ni efficiency; steric hindrance may reduce Pd/C activity, requiring higher pressures or temperatures .

- Case Study : In Fluorexetamine, the fluorophenyl group’s electron-withdrawing effect increased oxidative stability, suggesting similar structure-property relationships for hydroxymethyl derivatives .

Methodological Recommendations

- Experimental Design : Use factorial design (DoE) to optimize reaction conditions, considering variables like temperature, solvent polarity, and catalyst loading .

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate spectral data with reactivity/stability trends, addressing outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.